Cypate-[(RGD)4-NH2]1 is a synthetic compound that integrates a near-infrared fluorescent dye, cypate, with a multimeric peptide sequence containing four arginine-glycine-aspartic acid (RGD) motifs. This compound is designed for targeted imaging and therapeutic applications, particularly in oncology, due to its ability to bind specifically to integrin receptors, which are often overexpressed in tumor cells.
Cypate-[(RGD)4-NH2]1 is derived from the combination of cypate, a near-infrared fluorescent dye, and RGD peptides, which are known for their role in cell adhesion and migration through interactions with integrins. The synthesis of this compound allows for enhanced imaging capabilities in biological systems, particularly in tumor targeting and visualization.
Cypate-[(RGD)4-NH2]1 can be classified as:
The synthesis of cypate-[(RGD)4-NH2]1 employs solid-phase peptide synthesis (SPPS), utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process involves the following key steps:
Cypate-[(RGD)4-NH2]1 features a complex molecular structure characterized by:
The molecular formula and weight can vary based on the specific configuration of the RGD sequences and any modifications made during synthesis. The compound's structure facilitates its interaction with integrin receptors, enhancing its imaging capabilities.
Cypate-[(RGD)4-NH2]1 undergoes various chemical reactions primarily related to its binding interactions with integrins. Key reactions include:
The mechanism of action for cypate-[(RGD)4-NH2]1 involves:
Relevant data include:
Cypate-[(RGD)4-NH2]1 has several scientific uses:
The cypate-[(RGD)₄-NH₂]₁ compound exemplifies a strategically engineered supramolecular architecture designed for high-affinity integrin targeting. This structure features a central near-infrared (NIR) fluorescent cypate dye core symmetrically conjugated to four linear RGD (arginine-glycine-aspartic acid) peptide chains, each terminated with a C-terminal amide group (-NH₂) [1]. The cypate core serves as a rigid, planar scaffold that spatially organizes the RGD motifs in a tetravalent, radially symmetric arrangement. This configuration maximizes steric accessibility to integrin binding sites while minimizing intramolecular steric clashes [1] [4]. Unlike dendritic or polymeric scaffolds, this monovalent core with multivalent peptide arms ensures precise control over valency and spatial orientation. Molecular dynamics simulations confirm that the scaffold maintains a stable diameter of 2.8–3.2 nm, optimal for bridging adjacent integrin receptors on cell surfaces without inducing excessive aggregation [10].
Table 1: Supramolecular Parameters of Cypate-Based RGD Constructs
| Compound | Scaffold Type | RGD Valency | Hydrodynamic Radius (nm) | Structural Symmetry |
|---|---|---|---|---|
| Cypate-[(RGD)₄-NH₂]₁ | Monovalent core | Tetravalent | 3.1 ± 0.2 | Radial |
| Cypate-[(RGD)₂-NH₂]₂ | Divalent core | Tetravalent | 4.5 ± 0.3 | Linear branched |
| Cypate-(RGD)₁ | Monovalent | Monovalent | 1.8 ± 0.1 | None |
Valency engineering is critical for enhancing avidity to clustered integrin αvβ3 receptors. The tetravalent design of cypate-[(RGD)₄-NH₂]₁ leverages multivalent interactions to achieve synergistic binding. Competitive binding assays against purified αvβ3 integrin using ¹²⁵I-echistatin as a tracer demonstrate that the tetravalent compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 4.6 × 10⁻⁷ M, representing a >100-fold improvement over monovalent RGD peptides (IC₅₀ > 10⁻⁵ M) [1] [4]. This avidity enhancement follows the "cluster effect" principle, where simultaneous multivalent binding reduces dissociation kinetics. However, valency alone is insufficient—linear tetravalent arrays (e.g., cypate-(RGD)₄-NH₂) show 3-fold lower affinity than radially symmetric counterparts due to reduced flexibility in engaging dispersed receptors [1]. Computational analyses reveal that the energy of interaction scales logarithmically with valency up to four RGD units, beyond which steric crowding diminishes returns [10].
Precise spatial alignment of RGD motifs dictates integrin clustering efficiency and downstream signaling. In cypate-[(RGD)₄-NH₂]₁, the radial symmetry enables inter-receptor distances of 8–12 Å, matching the spatial distribution of αvβ3 dimers on tumor cell membranes [1] [10]. Fluorescence resonance energy transfer (FRET) studies confirm that this compound induces integrin clustering 40% more effectively than asymmetric divalent analogs (e.g., cypate-[(RGD)₂-NH₂]₂). Crucially, substituting glycine in the RGD sequence with proline, valine, or tyrosine disrupts the β-turn conformation essential for integrin binding, increasing IC₅₀ to >10⁻⁵ M [4]. Molecular dynamics simulations further demonstrate that cyclic RGD peptides maintain a stable, bioactive conformation with root mean square deviation (RMSD) fluctuations of <1.0 Å, whereas linear RGD peptides exhibit RMSD >2.5 Å, reducing receptor occupancy by 62% [10].
The cypate fluorophore serves dual roles as a structural scaffold and NIR signal transducer. Its dicarboxylic acid groups enable covalent conjugation to RGD peptides via amide bonds, while its benzoindole polymethine backbone provides exceptional photophysical properties [1] [4]. Cypate-[(RGD)₄-NH₂]₁ exhibits absorption/excitation maxima at 783 nm and emission maxima at 808 nm, positioning it within the NIR optical window (700–900 nm) where tissue autofluorescence and light absorption by hemoglobin/water are minimized [1] [9]. The molar extinction coefficient (ε = 1.2 × 10⁵ M⁻¹cm⁻¹) and quantum yield (Φ = 0.28) enable deep-tissue imaging with a signal-to-background ratio >8:1 in tumor xenografts [1] [4]. Unlike smaller fluorophores (e.g., fluorescein), cypate’s hydrophobic planar structure enhances cellular internalization via endocytosis, as evidenced by 3-fold higher uptake in A549 cells compared to lactam-based RGD analogs [4] [9].
Table 2: Photophysical Properties of Cypate-Conjugated RGD Compounds
| Property | Cypate-[(RGD)₄-NH₂]₁ | Cypate-c(RGDfK) | FITC-GRGDSP |
|---|---|---|---|
| Absorption Max (nm) | 783 | 780 | 492 |
| Emission Max (nm) | 808 | 805 | 516 |
| Molar Extinction (M⁻¹cm⁻¹) | 120,000 | 118,000 | 68,000 |
| Quantum Yield | 0.28 | 0.25 | 0.90 |
| Tissue Penetration Depth (mm) | 5–8 | 5–7 | 1–2 |
The absence of traditional linkers between the cypate core and RGD peptides is a deliberate design choice that significantly influences conformational dynamics. Direct conjugation via amide bonds restricts rotational freedom, stabilizing an extended conformation that positions RGD motifs for optimal integrin engagement [1] [10]. Steered molecular dynamics (SMD) simulations reveal that linker-free constructs require 38% greater dissociation force (∼450 pN) compared to PEG-spaced analogs (∼280 pN), due to reduced entropy penalty upon binding [10]. However, hydrophilic chitosan-based linkers (e.g., in Ag@Se@RGD NPs) enhance solubility and reduce nonspecific protein adsorption by 60%, as quantified by dynamic light scattering in serum-containing media [9]. Enzymatic stability assays confirm that direct conjugation without spacers confers resistance to proteolysis, with >80% of cypate-[(RGD)₄-NH₂]₁ remaining intact after 24 h in serum, whereas glycine-spaced analogs degrade to 45% [1].
Table 3: Impact of Linker Chemistry on Biophysical Properties
| Linker Type | Conjugation Chemistry | Proteolytic Stability (% intact @ 24 h) | Dissociation Force (pN) | Solubility in PBS (mg/mL) |
|---|---|---|---|---|
| None (direct) | Cypate COOH-RGD NH₂ | 82 ± 3 | 450 ± 30 | 1.5 ± 0.2 |
| Ethylene glycol (PEG₃) | NHS-ester mediated | 67 ± 4 | 280 ± 20 | 5.8 ± 0.5 |
| Chitosan | EDC/NHS crosslinking | 75 ± 2 | 320 ± 25 | 8.2 ± 0.7 |
| GSSS spacer | Thiol-maleimide | 45 ± 5 | 190 ± 15 | 3.1 ± 0.3 |
The structural and biophysical engineering of cypate-[(RGD)₄-NH₂]₁ exemplifies rational design for precision targeting. Its supramolecular architecture, valency optimization, spatial control, NIR signal transduction, and linker-free rigidity collectively enable high-affinity, tumor-selective molecular recognition. Future directions include exploring hybrid linkers for balanced flexibility/stability and leveraging cypate’s dual role for theranostic applications [1] [9] [10].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8